2-(6-Nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid 2-(6-Nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 721916-04-7
VCID: VC0361832
InChI: InChI=1S/C19H10N2O6/c22-17-12-6-3-5-10-15(21(26)27)9-8-13(16(10)12)18(23)20(17)14-7-2-1-4-11(14)19(24)25/h1-9H,(H,24,25)
SMILES: C1=CC=C(C(=C1)C(=O)O)N2C(=O)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O
Molecular Formula: C19H10N2O6
Molecular Weight: 362.3g/mol

2-(6-Nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid

CAS No.: 721916-04-7

Main Products

VCID: VC0361832

Molecular Formula: C19H10N2O6

Molecular Weight: 362.3g/mol

2-(6-Nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid - 721916-04-7

CAS No. 721916-04-7
Product Name 2-(6-Nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid
Molecular Formula C19H10N2O6
Molecular Weight 362.3g/mol
IUPAC Name 2-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)benzoic acid
Standard InChI InChI=1S/C19H10N2O6/c22-17-12-6-3-5-10-15(21(26)27)9-8-13(16(10)12)18(23)20(17)14-7-2-1-4-11(14)19(24)25/h1-9H,(H,24,25)
Standard InChIKey MVCXDTPJHCXZOR-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)O)N2C(=O)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O
Canonical SMILES C1=CC=C(C(=C1)C(=O)O)N2C(=O)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O
PubChem Compound 3248468
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator